3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide
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Overview
Description
3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone to form tetrahydrocarbazoles. This is followed by further functionalization to introduce the diphenyl and propanamide groups. The reaction conditions often include the use of oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include tetrahydrocarbazolones and benzazonine-diones, depending on the nature of the oxidant and the reaction conditions .
Scientific Research Applications
3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various functionalized carbazole derivatives.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives such as:
- 2,3,4,9-tetrahydro-1H-carbazol-1-ones
- 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones
Uniqueness
What sets 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H28N2O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
InChI |
InChI=1S/C28H28N2O/c31-28(18-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)29-19-20-15-16-27-25(17-20)23-13-7-8-14-26(23)30-27/h1-6,9-12,15-17,24,30H,7-8,13-14,18-19H2,(H,29,31) |
InChI Key |
WZZOVVRYKDLGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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